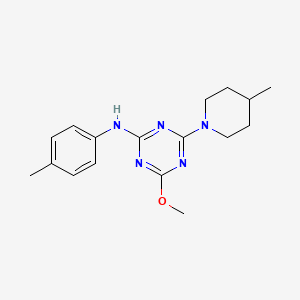![molecular formula C17H17ClN2O4 B5732313 ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)
ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate, also known as CMAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMAB is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. In
Wirkmechanismus
The mechanism of action of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate involves the selective binding of the compound to proteases through the carbonyl and amide groups in its structure. The presence of a protease causes the carbonyl group to undergo a nucleophilic attack, resulting in the cleavage of the amide bond and the release of a fluorescent signal.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic to cells and tissues, making it a safe and effective tool for studying protease activity in biological samples. The compound has also been shown to be stable under a wide range of pH and temperature conditions, further enhancing its usefulness in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate in lab experiments is its ability to selectively detect the presence of proteases in biological samples. This makes it a valuable tool for studying the role of proteases in various physiological processes. However, one limitation of this compound is its relatively low sensitivity compared to other fluorescent probes. This may require higher concentrations of this compound to be used in experiments, which could potentially affect the results.
Zukünftige Richtungen
There are several potential future directions for research involving ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate. One area of interest is the development of new fluorescent probes based on the structure of this compound that could have higher sensitivity and selectivity for proteases. Another potential direction is the use of this compound in studying the role of proteases in disease processes, such as cancer and inflammation. Overall, the versatility and potential applications of this compound make it an exciting area of research in the field of biochemistry and molecular biology.
Synthesemethoden
The synthesis of ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate involves the reaction of 3-chloro-4-methoxyaniline with ethyl 4-aminobenzoate in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate has been studied for its potential use as a fluorescent probe for detecting the presence of proteases, which are enzymes that break down proteins. This compound is able to selectively bind to proteases and undergo a chemical reaction that results in the release of a fluorescent signal. This makes this compound a useful tool for studying the activity of proteases in biological samples.
Eigenschaften
IUPAC Name |
ethyl 4-[(3-chloro-4-methoxyphenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-3-24-16(21)11-4-6-12(7-5-11)19-17(22)20-13-8-9-15(23-2)14(18)10-13/h4-10H,3H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJUAPWXZICMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)






![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)
